Synthesis of 2-Iodo-2-methylpentane from 2-methyl-2-pentanol: A Technical Guide
Synthesis of 2-Iodo-2-methylpentane from 2-methyl-2-pentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-iodo-2-methylpentane from its precursor, 2-methyl-2-pentanol (B124083). This conversion is a classic example of a nucleophilic substitution reaction, specifically an SN1 pathway, favored by the tertiary nature of the alcohol. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected physicochemical and spectroscopic data for the product.
Core Concepts: The SN1 Reaction Pathway
The synthesis of 2-iodo-2-methylpentane from 2-methyl-2-pentanol proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is characteristic of tertiary alcohols reacting with strong hydrohalic acids. The reaction is initiated by the protonation of the hydroxyl group of the alcohol by a strong acid, which transforms the poor leaving group (-OH) into a good leaving group (H₂O). The departure of the water molecule results in the formation of a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile to yield the final product, 2-iodo-2-methylpentane. The overall reactivity for such reactions follows the order of alcohol stability (tertiary > secondary > primary) and hydrohalic acid strength (HI > HBr > HCl).
Physicochemical Properties
A summary of the key physicochemical properties for the reactant and the product is provided below.
| Property | 2-methyl-2-pentanol | 2-iodo-2-methylpentane |
| Molecular Formula | C₆H₁₄O | C₆H₁₃I |
| Molecular Weight | 102.17 g/mol | 212.07 g/mol [1][2] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 121-122 °C | Predicted to be higher than the starting alcohol |
| Density | 0.809 g/mL at 25 °C | Predicted to be denser than the starting alcohol |
| Solubility | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in organic solvents |
Experimental Protocol
This protocol is a generalized procedure for the synthesis of tertiary alkyl iodides from tertiary alcohols using sodium iodide and phosphoric acid. This method is advantageous as it generates hydroiodic acid in situ and avoids the use of concentrated hydriodic acid, while also preventing the oxidation of the iodide ion that can occur with sulfuric acid.[3]
Materials:
-
2-methyl-2-pentanol
-
Sodium iodide (NaI)
-
85% Phosphoric acid (H₃PO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (B1220275) solution (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methyl-2-pentanol and sodium iodide.
-
Acid Addition: Slowly add 85% phosphoric acid to the stirred mixture. An exothermic reaction may occur, so the addition should be controlled.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and maintain it for a sufficient time to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the phosphoric acid and any remaining salts.
-
Saturated aqueous sodium thiosulfate solution to remove any traces of iodine.
-
Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove dissolved water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: The crude 2-iodo-2-methylpentane can be purified by distillation under reduced pressure to yield the final product.[4][5]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 2-iodo-2-methylpentane based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.9 - 2.1 | Quartet | 2H | -CH₂- (adjacent to the quaternary carbon) |
| ~1.8 | Singlet | 6H | 2 x -CH₃ (on the quaternary carbon) |
| ~1.4 - 1.6 | Sextet | 2H | -CH₂- (penultimate) |
| ~0.9 | Triplet | 3H | -CH₃ (terminal) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~50-60 | -C(I)- (quaternary carbon) |
| ~45-55 | -CH₂- (adjacent to the quaternary carbon) |
| ~30-40 | -CH₃ (on the quaternary carbon) |
| ~15-25 | -CH₂- (penultimate) |
| ~10-15 | -CH₃ (terminal) |
IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 2960-2850 | C-H stretching (alkane) |
| 1465-1450 | C-H bending (alkane) |
| 1380-1365 | C-H bending (gem-dimethyl) |
| ~500-600 | C-I stretching |
Mass Spectrometry (Predicted Fragmentation)
| m/z | Fragment |
| 212 | [M]⁺ (Molecular ion) |
| 85 | [M - I]⁺ (Loss of iodine radical) |
| 57 | [C₄H₉]⁺ (tert-butyl cation, a stable fragment) |
| 43 | [C₃H₇]⁺ (propyl cation) |
| 29 | [C₂H₅]⁺ (ethyl cation) |
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
